Ethyl 2-ethoxy-1-naphthoate
Overview
Description
Ethyl 2-ethoxy-1-naphthoate is a chemical compound with the molecular formula C15H16O3 . It has a molecular weight of 244.288 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves dissolving 2-hydroxy-1-naphthaldehyde in absolute ethanol, performing reflux reaction in the presence of a catalyst of sodium bisulfate monohydrate, recycling partial ethanol, pouring the rest solution into purified water, and separating out 2-ethoxy-1-naphthaldehyde . The 2-ethoxy-1-naphthaldehyde is then added into acetone, heated for dissolution, added hydrogen peroxide under the alkaline condition for reaction, recycled the acetone, and acidified for separating out a white crystalline solid of 2-ethoxy-1-naphthoate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H16O3 . This indicates that the compound consists of 15 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .
Scientific Research Applications
Chemical Reactions and Photodimerization
Ethyl 2-ethoxy-1-naphthoate has been explored in various chemical reactions. Huang (1958) investigated the reactions of ethyl 1, 3-dihydroxy-2-naphthoate with ammonia and aniline, contributing to our understanding of naphthoate derivatives (Huang, 1958). Additionally, Lei et al. (2008) studied the photodimerization of ethyl 2-naphthoate in cucurbituril aqueous solution, revealing significant insights into the photochemical reactivity of naphthoate derivatives (Lei et al., 2008).
Absorption Spectra and Hydrogen Bonding
Kovi and Schulman (1972) examined the absorption spectra of ethyl 1-naphthoate, which can provide insights into the hydrogen bonding and polarity properties of naphthoates (Kovi & Schulman, 1972).
Synthesis of Pharmaceutical Intermediates
This compound is also significant in the synthesis of pharmaceutical intermediates. Xian (2000) described the synthesis of d-Naproxen's intermediate using ethyl naphthoate derivatives (Xian, 2000).
Catalysis and Polymerization
In the field of catalysis and polymerization, Taylor and Davies (1983) reported the use of ethyl 2-diazo-naphthoates in Rhodium(II) acetate-catalyzed reactions, opening new pathways in organic synthesis (Taylor & Davies, 1983).
Antibacterial and Antifungal Research
Ethyl naphthoate derivatives have been investigated for their potential antibacterial and antifungal activities. Nagaraja et al. (2007) synthesized novel nitrogen-containing naphtho(2,1-b)furan derivatives from ethyl naphthoate, evaluating their antimicrobial properties (Nagaraja et al., 2007).
Properties
IUPAC Name |
ethyl 2-ethoxynaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-3-17-13-10-9-11-7-5-6-8-12(11)14(13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVKRWYUDOBYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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